molecular formula C13H4IN3O7 B14748296 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one CAS No. 1098-27-7

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one

Cat. No.: B14748296
CAS No.: 1098-27-7
M. Wt: 441.09 g/mol
InChI Key: RJVYYQMJDPRKII-UHFFFAOYSA-N
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Description

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It is a derivative of fluorenone, characterized by the presence of iodine and nitro groups at specific positions on the fluorenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one typically involves the nitration of fluorenone followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 5, and 7 positions of the fluorenone ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-Iodo-2,5,7-triamino-9h-fluoren-9-one, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .

Scientific Research Applications

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one involves its interaction with molecular targets through its nitro and iodine groups. These functional groups can participate in various chemical reactions, including electron transfer and covalent bonding with biological molecules. The compound’s ability to form charge-transfer complexes with donor molecules is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-9H-fluoren-9-one
  • 2-Bromo-7-iodo-9H-fluoren-9-one
  • 9H-Fluoren-9-one

Uniqueness

4-Iodo-2,5,7-trinitro-9h-fluoren-9-one is unique due to the specific arrangement of its nitro and iodine groups, which confer distinct chemical and physical properties.

Properties

CAS No.

1098-27-7

Molecular Formula

C13H4IN3O7

Molecular Weight

441.09 g/mol

IUPAC Name

4-iodo-2,5,7-trinitrofluoren-9-one

InChI

InChI=1S/C13H4IN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H

InChI Key

RJVYYQMJDPRKII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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